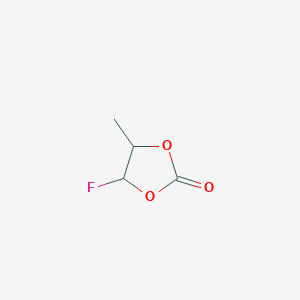
4-Fluoro-5-methyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-methyl-1,3-dioxolan-2-one is an organic compound that belongs to the class of carbonates. It is a clear, colorless liquid that is highly stable and resistant to hydrolysis. This compound is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable solid electrolyte interphase (SEI) layer .
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoro-5-methyl-1,3-dioxolan-2-one can be synthesized through the direct fluorination of propylene carbonate. . The reaction conditions typically include the use of a fluorinating agent such as elemental fluorine or a fluorine-containing compound, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of fluoroacetic acid with carbon dioxide. This method is preferred due to its efficiency and scalability, allowing for the large-scale production of the compound .
化学反応の分析
Types of Reactions
4-Fluoro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
4-Fluoro-5-methyl-1,3-dioxolan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is widely used in the production of lithium-ion batteries, where it enhances the performance and safety of the batteries by forming a stable SEI layer
作用機序
The mechanism by which 4-Fluoro-5-methyl-1,3-dioxolan-2-one exerts its effects involves the formation of a stable SEI layer on the anode of lithium-ion batteries. This layer prevents the decomposition of the electrolyte and increases the efficiency of the charge and discharge cycles. The molecular targets and pathways involved include the interaction of the compound with the anode material and the formation of a passivation layer that enhances the battery’s performance and safety .
類似化合物との比較
Similar Compounds
Fluoroethylene carbonate: Similar in structure and function, used as an electrolyte additive in lithium-ion batteries.
Propylene carbonate: Another carbonate compound used in battery electrolytes, but without the fluorine atom.
Uniqueness
4-Fluoro-5-methyl-1,3-dioxolan-2-one is unique due to its ability to form a stable SEI layer, which significantly enhances the performance and safety of lithium-ion batteries. Its resistance to hydrolysis and stability under various conditions make it a preferred choice for use in high-performance battery applications .
特性
CAS番号 |
114435-06-2 |
|---|---|
分子式 |
C4H5FO3 |
分子量 |
120.08 g/mol |
IUPAC名 |
4-fluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H5FO3/c1-2-3(5)8-4(6)7-2/h2-3H,1H3 |
InChIキー |
LECKFEZRJJNBNI-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC(=O)O1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


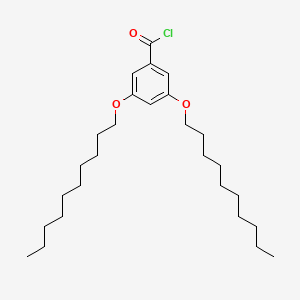
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)


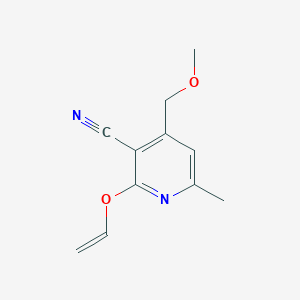
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
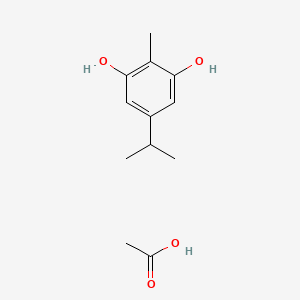
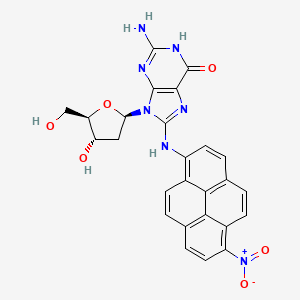
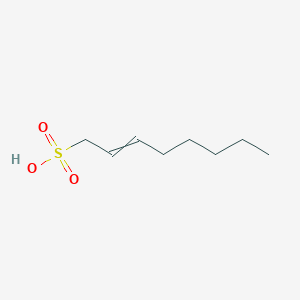
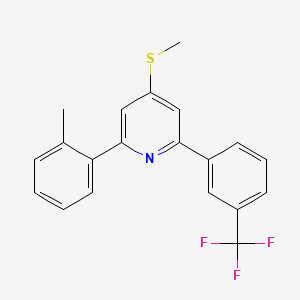
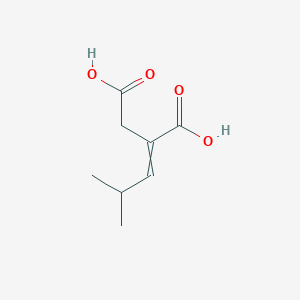

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
